

Application Notes and Protocols: Detection of Apoptosis Using TUNEL Assay Following Paxalisib Treatment

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Compound of Interest

Compound Name: Paxalisib

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Introduction

Paxalisib (GDC-0084) is a potent, brain-penetrant inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.^{[1][2]} This pathway is frequently overactivated in various cancers, including glioblastoma, promoting cell growth, proliferation, and survival.^{[1][3]} By inhibiting PI3K and mTOR, **Paxalisib** can disrupt these processes and induce programmed cell death, or apoptosis.^{[1][4]}

A key hallmark of apoptosis is the fragmentation of DNA by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect this DNA fragmentation in situ, thereby enabling the identification and quantification of apoptotic cells.^{[5][6]} This application note provides a detailed protocol for the detection and quantification of apoptosis using the TUNEL assay in cancer cell lines, such as the glioblastoma cell line U87, following treatment with **Paxalisib**.

Principle of the TUNEL Assay

The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled deoxynucleotides (commonly dUTPs) onto the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by fluorescence microscopy

or flow cytometry, allowing for the visualization and quantification of apoptotic cells within a population.

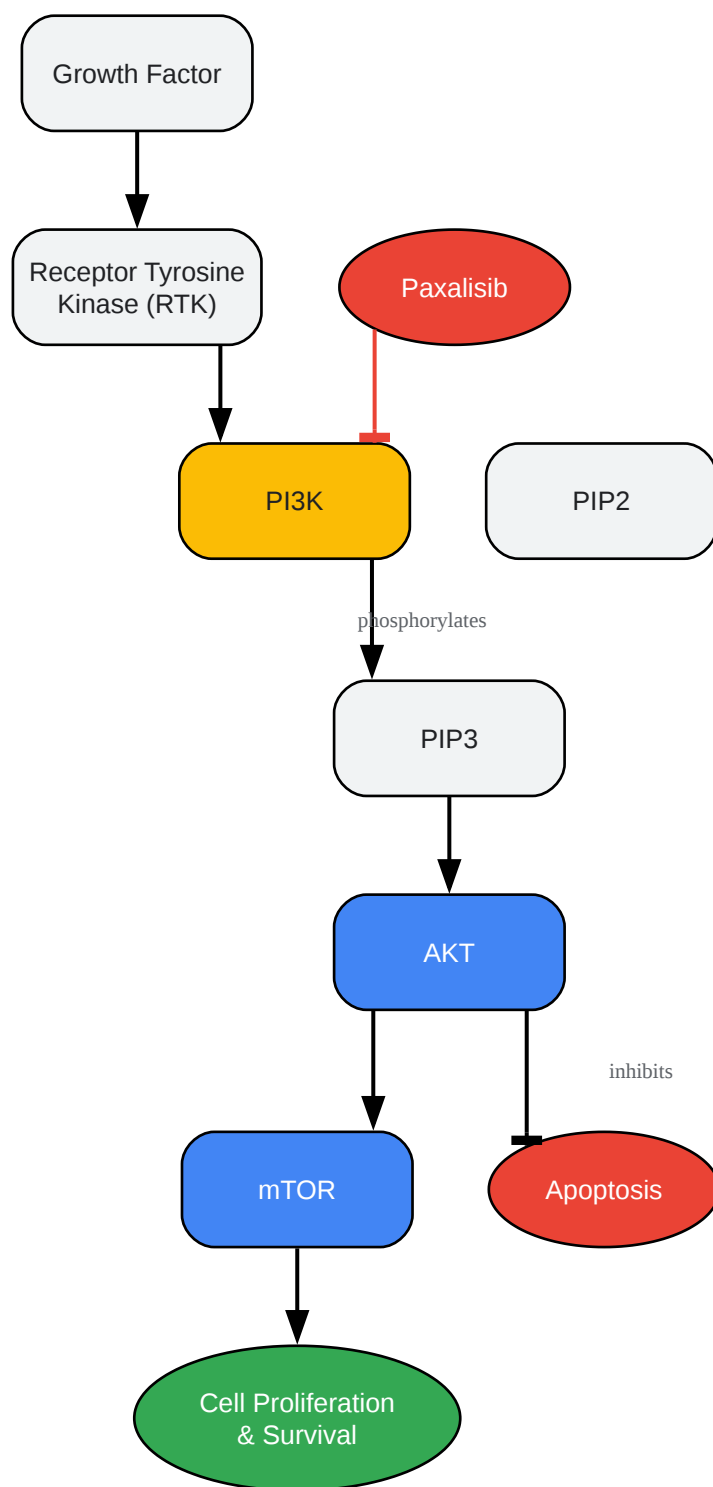
Data Presentation

The following table summarizes quantitative data on apoptosis induction by **Paxalisib** (GDC-0084) in cancer cell lines. While specific TUNEL assay data for **Paxalisib** in glioblastoma cell lines is not readily available in the public domain, the provided data on the induction of the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA, serves as a reliable quantitative measure of apoptosis.

Cell Line	Treatment	Concentration (μM)	Duration (hours)	% Apoptotic Cells (Sub-G1 Population)	Reference
JIMT-1 BR-3 (PIK3CA-mutant)	Paxalisib (GDC-0084)	0.1	72	~20%	[1]
JIMT-1 BR-3 (PIK3CA-mutant)	Paxalisib (GDC-0084)	0.5	72	~50%	[1]
JIMT-1 BR-3 (PIK3CA-mutant)	Paxalisib (GDC-0084)	1.0	72	~70%	[1]
MDA-MB-361 (PIK3CA-mutant)	Paxalisib (GDC-0084)	0.1	72	~15%	[1]
MDA-MB-361 (PIK3CA-mutant)	Paxalisib (GDC-0084)	0.5	72	~40%	[1]
MDA-MB-361 (PIK3CA-mutant)	Paxalisib (GDC-0084)	1.0	72	~80%	[1]
MDA-MB-231 BrM2 (PIK3CA-wildtype)	Paxalisib (GDC-0084)	0.1 - 1.0	72	No significant increase	[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **Paxalisib** and the general experimental workflow for the TUNEL assay.



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Caption: **Paxalisib** inhibits the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis.



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Caption: Experimental workflow for TUNEL assay after **Paxalisib** treatment.

Experimental Protocols

Materials

- Glioblastoma cell line (e.g., U87 MG)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- **Paxalisib** (GDC-0084)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- TUNEL Assay Kit (fluorescent)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
- DNase I (for positive control)
- Nuclease-free water
- Mounting medium with DAPI
- Microscope slides and coverslips (for microscopy)
- Flow cytometry tubes (for flow cytometry)

- Fluorescence microscope or flow cytometer

Protocol 1: TUNEL Assay with Fluorescence Microscopy

- Cell Seeding and Treatment:
 - Seed U87 MG cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
 - Allow cells to adhere overnight.
 - Prepare a stock solution of **Paxalisib** in DMSO.
 - Treat cells with varying concentrations of **Paxalisib** (e.g., 0.1, 0.5, 1.0 μ M) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
 - For a positive control, treat a separate set of cells with DNase I according to the kit manufacturer's instructions to induce DNA strand breaks. A negative control should be included where the TdT enzyme is omitted from the labeling reaction.
- Cell Fixation and Permeabilization:
 - After treatment, aspirate the culture medium and wash the cells twice with PBS.
 - Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15-30 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 2-5 minutes at room temperature.
 - Wash the cells twice with PBS.
- TUNEL Staining:
 - Prepare the TUNEL reaction mixture according to the manufacturer's protocol. This typically involves mixing the TdT enzyme with the labeled dUTP solution.

- Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
- Incubate the plate in a humidified chamber at 37°C for 60 minutes, protected from light.
- Wash the cells three times with PBS.
- Mounting and Visualization:
 - Carefully remove the coverslips from the wells and mount them onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
 - Seal the coverslips with nail polish to prevent drying.
 - Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the fluorophore used) in the nucleus, while all nuclei will be stained blue with DAPI.
- Data Analysis:
 - Capture images from multiple random fields for each treatment condition.
 - Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing it by the total number of DAPI-stained nuclei, then multiplying by 100.

Protocol 2: TUNEL Assay with Flow Cytometry

- Cell Seeding and Treatment:
 - Seed U87 MG cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with **Paxalisib** and controls as described in Protocol 1.
- Cell Harvesting and Fixation:
 - After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
 - Combine the floating and detached cells and centrifuge at 300 x g for 5 minutes.

- Wash the cell pellet twice with PBS.
- Resuspend the cells in 100 μ L of PBS and add 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.
- Incubate on ice or at -20°C for at least 30 minutes.
- Permeabilization and TUNEL Staining:
 - Centrifuge the fixed cells and wash twice with PBS.
 - Resuspend the cell pellet in the permeabilization buffer provided in the TUNEL kit and incubate as recommended.
 - Wash the cells with PBS.
 - Resuspend the cells in the TUNEL reaction mixture and incubate in the dark at 37°C for 60 minutes.
- Flow Cytometry Analysis:
 - After incubation, wash the cells with a rinse buffer (often provided in the kit).
 - Resuspend the cells in a suitable buffer for flow cytometry analysis.
 - Analyze the samples on a flow cytometer, exciting with the appropriate laser and detecting the fluorescence emission in the corresponding channel (e.g., FITC channel for green fluorescence).
 - A DNA counterstain like Propidium Iodide (PI) can be used to analyze apoptosis in relation to the cell cycle.
- Data Analysis:
 - Gate the cell population based on forward and side scatter to exclude debris.
 - Quantify the percentage of TUNEL-positive cells in the gated population for each treatment condition.

Conclusion

The TUNEL assay is a robust and reliable method for detecting and quantifying apoptosis induced by **Paxalisib**. By following the detailed protocols provided in this application note, researchers can effectively assess the apoptotic efficacy of **Paxalisib** in relevant cancer cell models. The quantitative data obtained from these assays are crucial for understanding the mechanism of action of **Paxalisib** and for its continued development as a potential therapeutic agent for glioblastoma and other cancers.

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